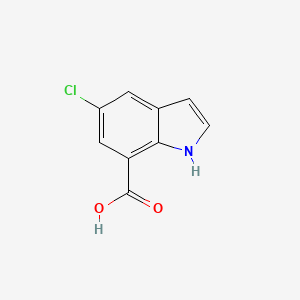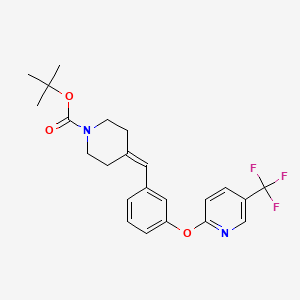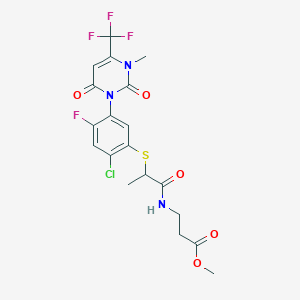
Tiafenacil
Descripción general
Descripción
Tiafenacil es un herbicida desarrollado recientemente que pertenece a la clase química de las pirimidinodíonas. Actúa como un inhibidor de la protoporfirinógeno IX oxidasa, lo cual es crucial para su actividad herbicida. Este compuesto se utiliza principalmente para la quema previa a la siembra en campos de soja para controlar la hierba caballar resistente al glifosato .
Mecanismo De Acción
Tiafenacil ejerce sus efectos herbicidas inhibiendo la enzima protoporfirinógeno IX oxidasa. Esta inhibición lleva a la acumulación de protoporfirinógeno, que se oxida no enzimáticamente para formar protoporfirina IX. La acumulación de protoporfirina IX genera especies reactivas de oxígeno, causando daño celular y finalmente provocando la muerte de la planta .
Compuestos Similares:
Saflufenacil: Otro inhibidor de la protoporfirinógeno IX oxidasa que se utiliza para aplicaciones similares.
Metribuzina: A menudo se utiliza en combinación con this compound para una actividad herbicida mejorada.
Glifosato: Un herbicida ampliamente utilizado con un mecanismo de acción diferente.
Unicidad de this compound: this compound se destaca por su alta eficacia contra las malezas resistentes al glifosato y su rápida acción. También tiene un perfil ambiental favorable, con baja toxicidad para los organismos no objetivo y una actividad residual mínima en el suelo .
En conclusión, this compound es un herbicida prometedor con un potencial significativo en las aplicaciones agrícolas y de investigación científica. Su mecanismo de acción único y su eficacia contra las especies de malezas resistentes lo convierten en una herramienta valiosa en las estrategias modernas de manejo de malezas.
Análisis Bioquímico
Biochemical Properties
Tiafenacil plays a significant role in biochemical reactions by inhibiting the enzyme protoporphyrinogen IX oxidase. This enzyme is involved in the biosynthesis of chlorophyll and heme. By inhibiting this enzyme, this compound disrupts the normal function of the chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX. This accumulation results in the generation of reactive oxygen species when exposed to light, causing oxidative damage to cellular components . This compound interacts with various biomolecules, including protoporphyrinogen IX oxidase, leading to its inhibition and subsequent biochemical effects.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In plant cells, it disrupts the chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX. This accumulation causes oxidative damage to cellular components, resulting in cell death. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of protoporphyrinogen IX oxidase . This disruption leads to the generation of reactive oxygen species, which cause oxidative stress and damage to cellular components.
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of protoporphyrinogen IX oxidase. This enzyme is responsible for the conversion of protoporphyrinogen IX to protoporphyrin IX, a crucial step in the biosynthesis of chlorophyll and heme. By inhibiting this enzyme, this compound disrupts the normal function of the chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX. This accumulation results in the generation of reactive oxygen species when exposed to light, causing oxidative damage to cellular components . This compound binds to the active site of protoporphyrinogen IX oxidase, inhibiting its activity and leading to the observed biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound inhibits protoporphyrinogen IX oxidase, leading to the accumulation of protoporphyrin IX. This accumulation causes oxidative damage to cellular components when exposed to light. Over time, the stability and degradation of this compound can affect its long-term effects on cellular function. In in vitro and in vivo studies, this compound has been shown to cause long-term oxidative damage to cellular components, leading to cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound inhibits protoporphyrinogen IX oxidase, leading to the accumulation of protoporphyrin IX and subsequent oxidative damage to cellular components. At higher doses, this compound can cause more severe oxidative damage, leading to cell death and tissue necrosis. Threshold effects have been observed in animal studies, with higher doses causing more pronounced toxic and adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of chlorophyll and heme biosynthesis. By inhibiting protoporphyrinogen IX oxidase, this compound disrupts the normal function of these pathways, leading to the accumulation of protoporphyrin IX. This accumulation causes oxidative damage to cellular components when exposed to light. This compound interacts with various enzymes and cofactors involved in these metabolic pathways, leading to its observed biochemical effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins. These transporters and binding proteins facilitate the movement of this compound to its target site, protoporphyrinogen IX oxidase. The localization and accumulation of this compound within cells and tissues can affect its activity and function, leading to the observed biochemical effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the chloroplasts, where it exerts its inhibitory effects on protoporphyrinogen IX oxidase. This compound is directed to the chloroplasts through specific targeting signals and post-translational modifications. The localization of this compound within the chloroplasts is crucial for its activity and function, leading to the observed biochemical effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Tiafenacil implica varios pasos, comenzando con precursores fácilmente disponibles. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .
Métodos de Producción Industrial: La producción industrial de this compound generalmente implica síntesis a gran escala utilizando procesos por lotes o de flujo continuo. El proceso está diseñado para ser rentable y respetuoso con el medio ambiente, con medidas estrictas de control de calidad para garantizar la consistencia y la eficacia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: Tiafenacil se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su activación y degradación en el medio ambiente.
Reactivos y Condiciones Comunes:
Oxidación: Implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.
Reducción: Generalmente se lleva a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Implica reactivos nucleofílicos o electrofílicos para introducir o reemplazar grupos funcionales.
Productos Principales Formados: Los principales productos formados a partir de estas reacciones incluyen varios productos de transformación, como TP1, TP2, TP3, TP4 y TP5, que se analizan utilizando técnicas avanzadas como UHPLC-QTOF-MS/MS .
Aplicaciones Científicas De Investigación
Tiafenacil tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de la protoporfirinógeno IX oxidasa y sus efectos en la fisiología vegetal.
Biología: Se investiga su impacto en el metabolismo celular de las plantas y su posible uso en el desarrollo de cultivos resistentes a los herbicidas.
Medicina: Se explora su potencial aplicación terapéutica debido a su mecanismo de acción único.
Industria: Se utiliza en prácticas agrícolas para controlar especies de malezas resistentes, mejorando así los rendimientos de los cultivos y reduciendo la dependencia de los herbicidas tradicionales
Comparación Con Compuestos Similares
Saflufenacil: Another protoporphyrinogen IX oxidase inhibitor used for similar applications.
Metribuzin: Often used in combination with Tiafenacil for enhanced herbicidal activity.
Glyphosate: A widely used herbicide with a different mechanism of action.
Uniqueness of this compound: this compound stands out due to its high efficacy against glyphosate-resistant weeds and its rapid action. It also has a favorable environmental profile, with low toxicity to non-target organisms and minimal residual activity in the soil .
Propiedades
IUPAC Name |
methyl 3-[2-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]sulfanylpropanoylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF4N3O5S/c1-9(17(30)25-5-4-16(29)32-3)33-13-7-12(11(21)6-10(13)20)27-15(28)8-14(19(22,23)24)26(2)18(27)31/h6-9H,4-5H2,1-3H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTPZPIXUPELRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(=O)OC)SC1=C(C=C(C(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF4N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873394 | |
| Record name | Tiafenacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220411-29-9 | |
| Record name | Tiafenacil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220411299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiafenacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-((2RS)-2-{2-chloro-4-fluoro-5-(1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenylthio}propionamido)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIAFENACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL8M8V4YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)
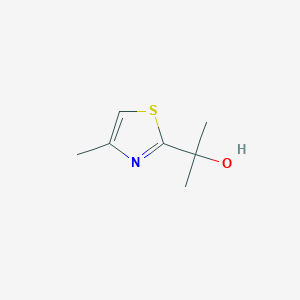
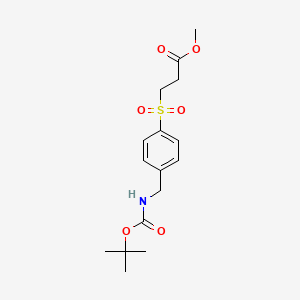
![8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1428467.png)
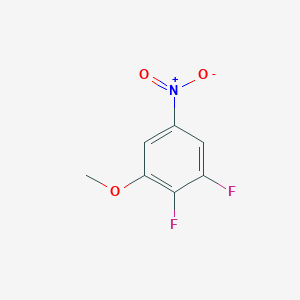
![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)
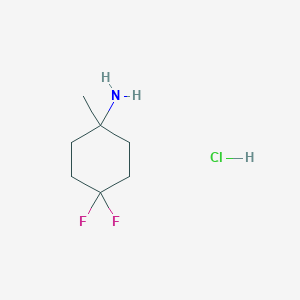
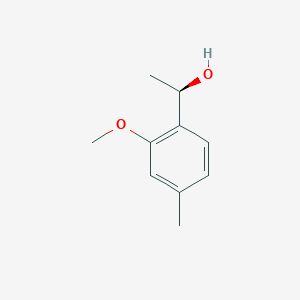
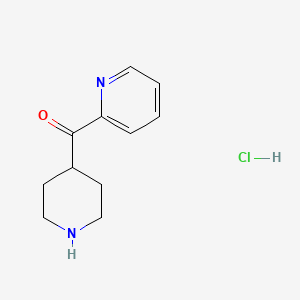
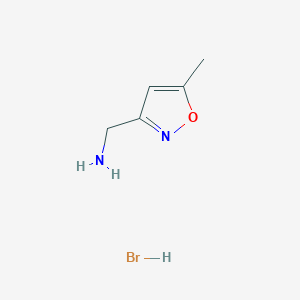
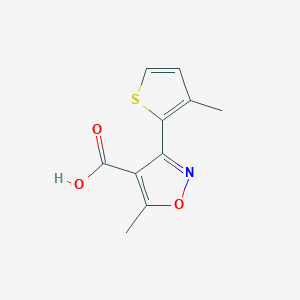
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)
